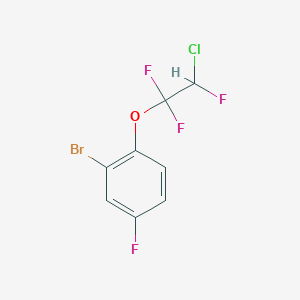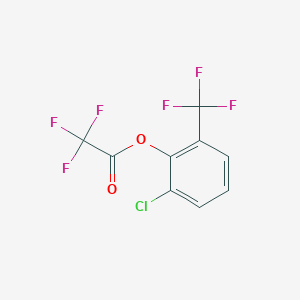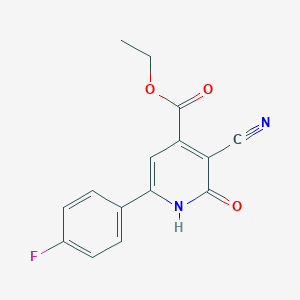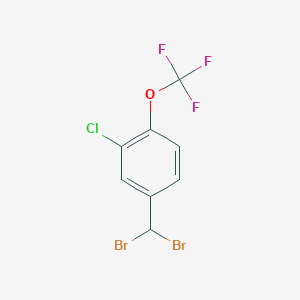![molecular formula C11H12F4O3 B6313170 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 1858257-08-5](/img/structure/B6313170.png)
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 4-Methylenedioxyethyl-1,1,2,2-tetrafluoroethoxybenzene (4-MDE-TFEB), is a novel fluorinated aromatic compound with a broad range of applications. It is a derivative of benzene with a methylenedioxy group and 1,1,2,2-tetrafluoroethoxy group attached to the benzene ring. 4-MDE-TFEB has a unique combination of properties that make it suitable for a variety of applications, including in organic synthesis, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
4-MDE-TFEB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery and materials science, as well as in research on the mechanism of action of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of 4-MDE-TFEB is not fully understood. However, it is believed to involve the formation of a covalent bond between the methylenedioxy group and the 1,1,2,2-tetrafluoroethoxy group, which results in a stable, non-reactive product. This covalent bond is believed to be responsible for the unique properties of 4-MDE-TFEB, such as its high solubility in organic solvents and its low reactivity with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MDE-TFEB are not well-understood. However, it has been shown to have some anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have some anti-microbial activity, although further research is needed to better understand its effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 4-MDE-TFEB in laboratory experiments include its high solubility in organic solvents, its low reactivity with other compounds, and its low cost. However, it is important to note that 4-MDE-TFEB is a highly toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 4-MDE-TFEB. These include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and materials science. Additionally, further research into its synthesis methods and its use in organic synthesis could lead to the development of new and improved synthetic routes. Finally, research into the safety and toxicity of 4-MDE-TFEB could lead to improved safety protocols for its use in laboratory experiments.
Métodos De Síntesis
4-MDE-TFEB can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of 4-MDE-TFEB with an alkylating agent such as an alkyl halide. Other methods include the Suzuki-Miyaura coupling reaction and the Ullmann reaction.
Propiedades
IUPAC Name |
1-(ethylperoxymethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O3/c1-2-16-17-7-8-3-5-9(6-4-8)18-11(14,15)10(12)13/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCNQFHXBTBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOOCC1=CC=C(C=C1)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)












